2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride is a chemical compound classified as an amino acid derivative. It features a pyridine ring with a chlorine atom at the 5-position and an amino group at the 2-position, making it structurally significant for various biochemical applications. This compound is also known as (S)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride, with the IUPAC name reflecting its stereochemistry and functional groups. Its molecular formula is and it has a molecular weight of approximately 237.08 g/mol .
The synthesis of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride typically involves several key steps:
The molecular structure of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride can be described as follows:
InChI=1S/C8H10ClN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H/t7-;;/m0../s1O=C(O)[C@@H](N)CC(C=C1)=NC=C1Cl.Cl[H]This structural information indicates the presence of multiple functional groups that contribute to its chemical behavior and potential reactivity .
The chemical behavior of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride can be characterized by several types of reactions:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
The mechanism of action for 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride is primarily related to its role in neurotransmitter modulation:
The detailed mechanisms often involve binding affinities and interaction dynamics that are studied through pharmacological assays .
The physical and chemical properties of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride include:
While specific data on density, boiling point, and melting point are not readily available, the compound's stability in solution and solid forms is noted during synthesis and application processes .
The scientific applications of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride are diverse:
This comprehensive overview highlights the significance of 2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride in both research and practical applications within various scientific fields.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: